molecular formula C19H19N9O B2490755 N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide CAS No. 2380010-40-0

N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B2490755
CAS No.: 2380010-40-0
M. Wt: 389.423
InChI Key: PFLSEDHRSPQNDU-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes multiple heterocyclic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide involves several steps, including the formation of the triazolo[4,3-b]pyridazine ring and the subsequent attachment of the azetidine and pyrazole moieties. One common synthetic route involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[4,3-b]pyridazine ring through a transamidation mechanism followed by nucleophilic addition and condensation . This method is advantageous due to its catalyst-free and eco-friendly nature, as well as its ability to produce high yields in a short reaction time.

Chemical Reactions Analysis

N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants.

Scientific Research Applications

N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within the body. The compound’s heterocyclic rings allow it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby reducing the progression of certain conditions .

Properties

IUPAC Name

N,1-dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N9O/c1-25-9-7-15(23-25)19(29)26(2)14-11-27(12-14)17-6-5-16-21-22-18(28(16)24-17)13-4-3-8-20-10-13/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLSEDHRSPQNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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